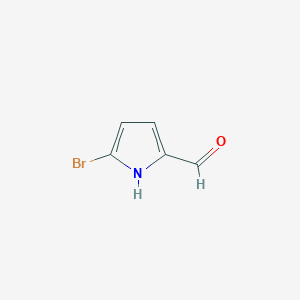

5-Bromo-1H-pyrrole-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO/c6-5-2-1-4(3-8)7-5/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPGXCJTAOMPRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00557685 | |

| Record name | 5-Bromo-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-34-0 | |

| Record name | 5-Bromo-1H-pyrrole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-1H-pyrrole-2-carbaldehyde chemical properties

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 5-Bromo-1H-pyrrole-2-carbaldehyde

Introduction

This compound is a bifunctional heterocyclic compound of significant interest to the scientific community, particularly those in drug discovery and synthetic organic chemistry. As a derivative of pyrrole, a core scaffold in numerous natural products and pharmaceuticals, this molecule serves as a versatile and highly valuable building block.[1] Its structure, featuring a reactive aldehyde at the 2-position and a bromine atom at the 5-position, offers two distinct and orthogonal handles for chemical modification. The aldehyde facilitates classical carbonyl chemistry, such as condensations and reductive aminations, while the carbon-bromine bond is an ideal substrate for modern palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the strategic and sequential introduction of diverse molecular fragments, enabling the construction of complex, pharmacologically relevant molecules from a simple, commercially available starting material.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, core reactivity, and applications, tailored for researchers and drug development professionals.

Physicochemical and Computed Properties

This compound is typically an off-white to yellow solid at room temperature.[3] Proper handling and storage are crucial for maintaining its integrity; it should be stored at 2-8°C under an inert atmosphere (nitrogen or argon) to prevent degradation.[3]

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄BrNO | [4] |

| Molecular Weight | 174.00 g/mol | [4] |

| CAS Number | 931-34-0 | [3][4] |

| Appearance | Off-white to yellow solid | [3] |

| Melting Point | 93-94 °C | [3] |

| Boiling Point (Predicted) | 282.1 ± 20.0 °C | [3] |

| pKa (Predicted) | 14.22 ± 0.50 | [3] |

| XLogP3 (Computed) | 1.5 | [4] |

| InChIKey | YLPGXCJTAOMPRZ-UHFFFAOYSA-N | [4] |

| SMILES | C1=C(NC(=C1)Br)C=O | [4] |

Synthesis and Spectroscopic Characterization

Synthesis

The most common and industrially scalable route to pyrrole-2-carbaldehydes is the Vilsmeier-Haack reaction .[5][6] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring.[7] For the synthesis of the title compound, a two-step sequence is typically employed:

-

Formylation of Pyrrole: Pyrrole is treated with the Vilsmeier reagent, which is generated in situ from a phosphorous oxychloride (POCl₃) and dimethylformamide (DMF) mixture.[8] The electrophilic Vilsmeier reagent attacks the electron-rich C2 position of the pyrrole ring.[6] Subsequent hydrolysis of the resulting iminium salt intermediate yields 1H-pyrrole-2-carbaldehyde.[8]

-

Bromination: The resulting 1H-pyrrole-2-carbaldehyde is then selectively brominated at the C5 position using a suitable brominating agent, such as N-Bromosuccinimide (NBS), in a solvent like tetrahydrofuran (THF) to yield this compound. The aldehyde group is a deactivating group, but the strong activating nature of the pyrrole nitrogen directs the electrophilic substitution to the other vacant alpha-position (C5).

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is expected to show three key signals: a singlet for the aldehyde proton (CHO) typically downfield around δ 9.5 ppm, two doublets for the pyrrole ring protons (H3 and H4) between δ 6.0-7.5 ppm with a characteristic coupling constant (J ≈ 4 Hz), and a broad singlet for the N-H proton which can vary in chemical shift depending on solvent and concentration.

-

¹³C NMR: The carbon NMR would feature a signal for the carbonyl carbon around 180 ppm, and four signals for the pyrrole ring carbons, with the C5 carbon bearing the bromine atom being significantly influenced by the halogen's electronic effect.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band is expected in the range of 1650-1700 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde.[9] Another characteristic feature is the N-H stretching vibration, which appears as a moderate to strong band around 3100-3300 cm⁻¹.[10] The aromatic C-H stretching vibrations of the pyrrole ring are typically observed just above 3000 cm⁻¹.[10]

Core Reactivity and Synthetic Utility

The synthetic power of this compound stems from its two distinct reactive sites. This allows for a diverse range of chemical transformations, making it a cornerstone intermediate in multi-step syntheses.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura)

The C5-bromo position is primed for palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the most prominent.[11] This reaction forges a new carbon-carbon bond between the pyrrole ring and various aryl or heteroaryl groups, a structural motif ubiquitous in medicinal chemistry.[12]

Causality in Experimental Design:

-

Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine)) or a combination of Pd(OAc)₂ with a phosphine ligand like SPhos are commonly used.[11] These are chosen for their efficiency in the oxidative addition step with aryl bromides.

-

Base: A base, such as K₂CO₃ or Cs₂CO₃, is essential.[12][13] Its role is to activate the boronic acid partner by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step onto the palladium center.[14]

-

Solvent: A mixed solvent system, often 1,4-dioxane/water or dimethoxyethane (DME)/water, is used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base and boronic acid, ensuring all components can interact effectively.[11][12]

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. Stir the mixture to form a suspension.

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).[12][13]

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure 5-aryl-1H-pyrrole-2-carbaldehyde product.

Knoevenagel Condensation

The aldehyde group at the C2 position is a classic electrophile for condensation reactions. The Knoevenagel condensation involves the reaction of this aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, like malononitrile or barbituric acid).[15][16]

Causality in Experimental Design:

-

Reactants: The electrophilicity of the pyrrole-2-carbaldehyde is sufficient to react with carbanions generated from active methylene compounds.

-

Catalyst: The reaction is typically catalyzed by a weak organic base, such as piperidine or pyrrolidine.[17][18] A strong base is avoided as it could induce self-condensation of the aldehyde or other side reactions.[16] The weak base is sufficient to deprotonate the active methylene compound to generate the nucleophilic enolate required for the initial addition step.[19]

-

Outcome: The reaction proceeds via a nucleophilic addition followed by dehydration, resulting in the formation of a new C=C double bond, typically yielding an α,β-unsaturated product.[19] These products are themselves valuable synthetic intermediates, for example, as Michael acceptors.[18]

Detailed Protocol: Knoevenagel Condensation with Malononitrile

This protocol is a representative procedure and may require optimization.

-

Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL).

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol, ~10 mol%) to the solution.

-

Reaction: Stir the reaction mixture at room temperature. A precipitate often forms as the reaction proceeds. The reaction time can range from 2 to 6 hours.

-

Monitoring: Monitor the consumption of the starting aldehyde by TLC.

-

Isolation: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum to afford the desired 2-((5-bromo-1H-pyrrol-2-yl)methylene)malononitrile. Further purification is typically not necessary but can be done by recrystallization if needed.

Applications in Medicinal Chemistry

The true value of this compound is realized in its application as a scaffold for molecules with potent biological activity. Pyrrole derivatives are known to possess a wide range of pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects.[2][20]

-

Synthesis of Kinase Inhibitors: The Knoevenagel condensation product of a substituted pyrrole-carboxaldehyde is a key intermediate in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[17] The α,β-unsaturated system formed is crucial for the molecule's bioactivity.

-

Construction of Novel Heterocycles: Through sequential Suzuki coupling followed by condensation chemistry on the aldehyde, complex, multi-ring heterocyclic systems can be constructed. These scaffolds are often explored in drug discovery programs for their ability to interact with various biological targets.[21]

-

Antibacterial Agents: The pyrrole nucleus is a core component of many antibacterial compounds.[20] Functionalization at the C2 and C5 positions using the aldehyde and bromide handles allows for the generation of libraries of novel pyrrole derivatives for screening against pathogenic bacteria.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Precautionary Codes: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear a lab coat, safety glasses, and chemical-resistant gloves.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its value lies not just in the inherent biological relevance of the pyrrole core, but in the strategic placement of two orthogonal reactive functional groups. The ability to perform selective, high-yielding transformations like Suzuki-Miyaura cross-coupling at the C5-bromo position and Knoevenagel condensation at the C2-aldehyde group provides chemists with a reliable and flexible platform for the synthesis of complex molecular architectures. For researchers in drug discovery and medicinal chemistry, a thorough understanding of the properties and reactivity of this compound is essential for designing and executing efficient synthetic routes to novel therapeutic agents.

References

-

H. J. Anderson, C. E. Loader. (n.d.). Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents. Canadian Journal of Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

-

ChemSynthesis. (2025). 5-bromo-4-methyl-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]

-

International Journal of Pharmaceutical and Chemical Sciences. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

MDPI. (2025). Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. Retrieved from [Link]

-

Scribd. (2025). Pyrrole Studies. Part XV.L Vilsmeier-Haack Formylation of I - Substi-Tuted Pyrroles. Retrieved from [Link]

-

National Institutes of Health. (2025). Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. Retrieved from [Link]

-

Biological and Molecular Chemistry. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Retrieved from [Link]

-

Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 7.2. Reactivity Studies for the Synthesis of 5-Phenylthiophene-2-carbaldehyde by a Suzuki–Miyaura Coupling. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Journal of Drug Delivery and Therapeutics. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Pyrrole-2-carboxaldehyde. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

- 1. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 2. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 931-34-0 [m.chemicalbook.com]

- 4. This compound | C5H4BrNO | CID 14226492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]

- 20. Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010 [ouci.dntb.gov.ua]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Properties of 5-Bromo-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1H-pyrrole-2-carbaldehyde is a halogenated heterocyclic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its utility as a building block for more complex molecules, including potential therapeutic agents, necessitates a thorough understanding of its physical and chemical characteristics. This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound, outlines standard experimental protocols for their determination, and offers insights into the structural factors governing these properties. This document is intended to serve as a valuable resource for researchers actively working with this compound, enabling informed decisions in experimental design, reaction optimization, and material handling.

Introduction: The Significance of a Brominated Pyrrole Scaffold

Pyrrole, a five-membered aromatic heterocycle, is a foundational structural motif in a vast array of biologically active natural products and pharmaceutical agents. The introduction of a bromine atom and an aldehyde functional group onto the pyrrole ring, as in this compound, imparts unique reactivity and physicochemical properties. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, while the aldehyde group is a versatile precursor for the synthesis of imines, alcohols, and carboxylic acids. Consequently, this compound is a valuable intermediate in the synthesis of substituted pyrroles, a class of molecules with demonstrated anticancer, antibacterial, and anti-inflammatory activities. A precise knowledge of its physical properties is paramount for its effective utilization in multi-step synthetic campaigns and for ensuring the reproducibility of experimental outcomes.

Molecular Structure and Inherent Properties

The physical properties of this compound are a direct consequence of its molecular architecture. The interplay between the aromatic pyrrole ring, the electron-withdrawing aldehyde group, and the electronegative bromine atom dictates its polarity, melting point, and solubility.

Caption: Molecular structure of this compound.

Tabulated Physical Properties

The following table summarizes the key physical properties of this compound based on available data. It is important to distinguish between experimentally verified values and computationally predicted data.

| Property | Value | Data Type | Source(s) |

| Molecular Formula | C₅H₄BrNO | Experimental | [1][2][3] |

| Molecular Weight | 174.00 g/mol | Calculated | [1] |

| Appearance | Solid | Experimental | [4] |

| Melting Point | 93-94 °C | Experimental | [5] |

| Boiling Point | 282.1 ± 20.0 °C | Predicted | [5] |

| Density | 1.819 ± 0.06 g/cm³ | Predicted | [5] |

| XLogP3 | 1.5 | Computed | [1] |

| Hydrogen Bond Donor Count | 1 | Computed | [1] |

| Hydrogen Bond Acceptor Count | 1 | Computed | [1] |

| Topological Polar Surface Area | 32.9 Ų | Computed | [1] |

| Storage Conditions | Inert atmosphere, 2-8 °C | Recommendation |

Spectroscopic Characterization: A Note on Data Availability

As of the latest literature review, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound are not widely available in the public domain. While commercial suppliers may possess this data, it is not typically published in peer-reviewed literature. Therefore, this guide will outline the expected spectral characteristics and provide standardized protocols for acquiring this crucial data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

-

Aldehyde Proton (CHO): A singlet in the region of δ 9.0-10.0 ppm.

-

Pyrrole Protons (CH): Two doublets in the aromatic region (δ 6.0-8.0 ppm), corresponding to the two protons on the pyrrole ring. The coupling constants would be indicative of their ortho relationship.

-

N-H Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 175-185 ppm.

-

Pyrrole Carbons: Four distinct signals in the aromatic region (δ 100-140 ppm). The carbon bearing the bromine atom would be expected to be the most downfield of the ring carbons due to the halogen's electronegativity.

Infrared (IR) Spectroscopy

Expected Characteristic IR Absorptions:

-

N-H Stretch: A moderate to sharp band around 3300-3500 cm⁻¹.

-

C-H Stretch (aromatic): Weak to medium bands above 3000 cm⁻¹.

-

C=O Stretch (aldehyde): A strong, sharp absorption in the range of 1680-1700 cm⁻¹.

-

C=C Stretch (aromatic): Medium to weak bands in the 1400-1600 cm⁻¹ region.

-

C-Br Stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Expected Mass Spectrum Features:

-

Molecular Ion (M+): A prominent peak at m/z corresponding to the molecular weight (174.00 g/mol ). Due to the presence of bromine, an isotopic peak at M+2 of nearly equal intensity is expected, which is a characteristic signature of a monobrominated compound.

-

Fragmentation Pattern: Common fragmentation pathways for aldehydes include the loss of a hydrogen radical (M-1) and the loss of the formyl group (M-29).

Solubility Profile: Predictions and Experimental Determination

Predicted Solubility:

-

High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and in chlorinated solvents like dichloromethane and chloroform.

-

Moderate Solubility: Expected in polar protic solvents like methanol and ethanol, and in ethers such as tetrahydrofuran.

-

Low Solubility: Expected in non-polar solvents like hexanes and diethyl ether.

-

Insoluble: Expected in water.

Experimental Protocol for Solubility Determination

A standardized method for determining the solubility of a solid compound involves the preparation of a saturated solution followed by quantitative analysis.

Caption: Workflow for experimental solubility determination.

Experimental Methodologies for Physical Property Determination

To ensure the scientific rigor of data, standardized experimental procedures must be followed. Below are detailed protocols for determining the key physical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically ≤ 1 °C) is characteristic of a pure compound.

Caption: Protocol for melting point determination.

Conclusion and Future Directions

This technical guide has consolidated the available physical property data for this compound and provided a framework for the experimental determination of currently unavailable spectroscopic and solubility data. The presented information underscores the importance of this compound as a versatile building block in synthetic and medicinal chemistry. Future work should focus on the experimental validation of the predicted properties and the full spectroscopic characterization of this compound to create a complete and publicly accessible dataset for the scientific community. Such data will undoubtedly accelerate the discovery and development of novel pyrrole-based compounds with therapeutic potential.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

ChemUniverse. This compound [P80648]. Available from: [Link]

Sources

A Comprehensive Technical Guide to 5-Bromo-1H-pyrrole-2-carbaldehyde: A Key Heterocyclic Intermediate

Introduction

Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry and materials science, with the pyrrole ring being a particularly privileged structure.[1] Pyrrole derivatives are found in numerous natural products and FDA-approved drugs, exhibiting a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[1][2] Among the vast family of pyrrole derivatives, 5-Bromo-1H-pyrrole-2-carbaldehyde stands out as a highly versatile and valuable synthetic intermediate. Its unique substitution pattern, featuring an electron-withdrawing aldehyde group and a reactive bromine atom, allows for diverse and regioselective chemical transformations.

This guide provides an in-depth technical overview of this compound, covering its core physicochemical properties, validated synthetic protocols, key applications in drug discovery, and essential safety and handling procedures. The content is tailored for researchers, chemists, and professionals in the field of drug development seeking to leverage this powerful building block in their synthetic strategies.

Physicochemical and Structural Properties

This compound is a solid at room temperature.[3] Its core identity is defined by its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis. The presence of the bromine atom significantly influences its reactivity and provides a handle for cross-coupling reactions, while the aldehyde group is a gateway for forming larger, more complex molecular architectures.

Molecular Structure

The structure consists of a five-membered pyrrole ring with a bromine atom at the 5-position and a carbaldehyde (formyl) group at the 2-position.

Caption: 2D Structure of this compound.

Core Data Summary

The fundamental properties of the compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄BrNO | [4][5][6][7][8][9] |

| Molecular Weight | 174.00 g/mol | [4][5][6][10] |

| Monoisotopic Mass | 172.94763 Da | [4][6] |

| CAS Number | 931-34-0 | [3][4][5] |

| Physical Form | Solid | [3][9] |

| Melting Point | 93-94 °C | [6][7] |

| Boiling Point (Predicted) | 282.1 ± 20.0 °C | [6][7] |

| InChI Key | YLPGXCJTAOMPRZ-UHFFFAOYSA-N | [3][8] |

| Purity (Typical) | 95-98% | [3][5][9] |

Synthesis and Purification

The synthesis of substituted pyrrole-2-carboxaldehydes is commonly achieved via the Vilsmeier-Haack reaction. This reliable and scalable method involves the formylation of an electron-rich heterocycle using a "Vilsmeier reagent," which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).

Synthetic Workflow Overview

The overall process involves the preparation of the Vilsmeier reagent, the electrophilic substitution reaction with the pyrrole substrate, a hydrolysis (workup) step to liberate the aldehyde, and finally, purification of the product.

Caption: General workflow for the Vilsmeier-Haack synthesis.

Detailed Experimental Protocol

This protocol is adapted from the well-established Vilsmeier-Haack formylation procedure for pyrroles.[11]

Materials:

-

2-Bromopyrrole (1 equivalent)

-

Phosphorus oxychloride (POCl₃) (1.1 equivalents)

-

N,N-Dimethylformamide (DMF) (1.1 equivalents)

-

Ethylene dichloride (or similar inert solvent)

-

Sodium acetate trihydrate

-

Deionized water

-

Saturated sodium carbonate solution

-

Anhydrous sodium sulfate

-

Petroleum ether (for recrystallization)

Procedure:

-

Vilsmeier Reagent Preparation: In a three-necked flask equipped with a stirrer and dropping funnel under an inert atmosphere (N₂ or Ar), add DMF (1.1 eq). Cool the flask in an ice bath to 0-5 °C.

-

Slowly add POCl₃ (1.1 eq) dropwise to the DMF, ensuring the internal temperature does not exceed 20 °C. The formation of the chloroiminium salt complex is exothermic.

-

After the addition is complete, remove the ice bath and stir the mixture for 15-20 minutes at room temperature.

-

Formylation Reaction: Re-cool the mixture to 0-5 °C and add ethylene dichloride.

-

Dissolve 2-Bromopyrrole (1.0 eq) in ethylene dichloride and add it dropwise to the stirred Vilsmeier reagent solution over 1 hour, maintaining the low temperature.

-

Once the addition is complete, remove the ice bath and heat the mixture to reflux for 15-30 minutes.

-

Workup and Hydrolysis: Cool the reaction mixture to room temperature. Cautiously add a solution of sodium acetate trihydrate in water. This step hydrolyzes the iminium intermediate to the final aldehyde and should be done carefully.

-

Heat the biphasic mixture to reflux again for 15 minutes with vigorous stirring.

-

Isolation and Purification: Cool the mixture and transfer it to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with additional solvent (e.g., ether or ethyl acetate).

-

Combine the organic layers, wash with a saturated sodium carbonate solution, then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., boiling petroleum ether) to obtain pure this compound.

Causality and Experimental Insight:

-

Temperature Control: The initial formation of the Vilsmeier reagent is highly exothermic. Low-temperature control is critical to prevent degradation of the reagent and unwanted side reactions.

-

Regioselectivity: Formylation of 2-substituted pyrroles preferentially occurs at the C5 position due to the electron-donating nature of the nitrogen atom directing the electrophilic attack to the alpha-positions. Since C2 is blocked, the reaction proceeds at C5.

-

Hydrolysis: The use of a buffered aqueous solution like sodium acetate is crucial for the controlled hydrolysis of the intermediate iminium salt to the desired aldehyde without causing polymerization or degradation of the acid-sensitive pyrrole ring.

Applications in Research and Drug Development

The synthetic utility of this compound stems from its two distinct functional handles, making it a cornerstone building block for constructing more complex, biologically active molecules.[2][12]

Caption: Synthetic utility of this compound.

-

Cross-Coupling Reactions: The C-Br bond is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups at the 5-position, rapidly increasing molecular complexity.

-

Aldehyde Modifications: The aldehyde group is a versatile functional group that can undergo a wide array of transformations, including:

-

Reductive amination to form substituted amines.

-

Wittig reactions to introduce carbon-carbon double bonds.

-

Condensation reactions with hydrazines or amines to form hydrazones, imines, and other heterocyclic systems.[1]

-

-

Lead Compound Optimization: In drug discovery, this compound serves as a key intermediate for synthesizing libraries of analogs for structure-activity relationship (SAR) studies. For instance, the pyrrole core is present in marinopyrroles and other natural products with potent antibacterial activity.[1] By modifying the C2 and C5 positions of this scaffold, medicinal chemists can fine-tune the pharmacological properties of lead compounds to enhance potency and selectivity.[2]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant and is harmful if swallowed or inhaled.[3][13]

Hazard Identification:

-

Hazard Statements:

Recommended Precautions and Handling:

-

Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood.[13][15] Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Handling: Avoid breathing dust, fumes, or vapor.[13][15] Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][14] For long-term stability, store under an inert atmosphere at 2-8 °C.[3][10]

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[14][16]

-

In Case of Skin Contact: Immediately wash off with plenty of soap and water while removing contaminated clothing.[14][15]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[13][15]

-

If Swallowed: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[13][15]

Conclusion

This compound is a strategically important molecule in synthetic organic chemistry. Its well-defined physicochemical properties, coupled with its dual reactivity at the C2-aldehyde and C5-bromide positions, make it an invaluable precursor for a wide range of complex chemical entities. The established Vilsmeier-Haack synthesis provides a reliable route for its preparation on a laboratory scale. For researchers in drug discovery and materials science, mastering the chemistry of this building block opens a gateway to novel compounds with significant therapeutic and functional potential. Adherence to strict safety protocols is paramount when handling this compound to mitigate its associated hazards.

References

-

PubChem. This compound | C5H4BrNO | CID 14226492. [Link]

-

ChemUniverse. This compound [P80648]. [Link]

-

AbacipharmTech. This compound. [Link]

-

Canadian Journal of Chemistry. Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - 1H-Pyrrole-2-carboxaldehyde. [Link]

-

ChemSynthesis. 5-bromo-4-methyl-1H-pyrrole-2-carbaldehyde. [Link]

-

Organic Syntheses. Pyrrole-2-carboxaldehyde. [Link]

-

National Center for Biotechnology Information. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]

-

National Center for Biotechnology Information. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]

-

PubMed. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship. [Link]

Sources

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 931-34-0 [sigmaaldrich.com]

- 4. This compound | C5H4BrNO | CID 14226492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemuniverse.com [chemuniverse.com]

- 6. echemi.com [echemi.com]

- 7. This compound CAS#: 931-34-0 [m.chemicalbook.com]

- 8. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. 931-34-0|this compound|BLD Pharm [bldpharm.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

structure of 5-Bromo-1H-pyrrole-2-carbaldehyde

An In-depth Technical Guide to 5-Bromo-1H-pyrrole-2-carbaldehyde: Structure, Synthesis, and Reactivity

Abstract

This compound is a pivotal heterocyclic building block in modern organic synthesis. Its unique electronic and structural features, arising from the interplay between the electron-rich pyrrole nucleus, the electron-withdrawing aldehyde group, and the halogen substituent, make it a versatile precursor for the development of complex molecular architectures. This guide provides a comprehensive technical overview of its structure, properties, synthesis, spectroscopic characterization, and reactivity, with a focus on its applications for researchers in medicinal chemistry and materials science.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₅H₄BrNO, is a substituted pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom.[1][2][3] The core structure consists of a pyrrole ring with a bromine atom at the C5 position and a formyl (aldehyde) group at the C2 position. This substitution pattern is critical to its chemical behavior, influencing the reactivity of the aldehyde, the acidity of the N-H proton, and the susceptibility of the ring to further modification.

Caption: 2D Structure of this compound.

Physicochemical Data Summary

The compound is typically an off-white to yellow solid under standard conditions.[4] Its key properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 931-34-0 | [1][3] |

| Molecular Formula | C₅H₄BrNO | [1][2][3] |

| Molecular Weight | 174.00 g/mol | [1][2] |

| Melting Point | 93-94 °C | [2][3][4] |

| Boiling Point | 282.1 ± 20.0 °C (Predicted) | [2][3][4] |

| Density | 1.819 ± 0.06 g/cm³ (Predicted) | [2][4] |

| pKa | 14.22 ± 0.50 (Predicted) | [2][4] |

| Appearance | Off-white to yellow solid | [4] |

| Storage | 2-8°C under inert gas | [4] |

Synthesis Pathway: The Vilsmeier-Haack Reaction

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of an appropriate pyrrole precursor. This reaction is a powerful tool for introducing a formyl group onto electron-rich aromatic rings.[5][6] The mechanism involves the in-situ formation of a chloroiminium ion, known as the Vilsmeier reagent, from a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[6] This electrophilic species then attacks the electron-rich pyrrole ring, followed by hydrolysis during workup to yield the aldehyde.[6][7]

For the synthesis of the target compound, 2-bromopyrrole serves as the ideal starting material. The formylation occurs preferentially at the C5 position, which is electronically activated and sterically accessible.

Caption: Vilsmeier-Haack synthesis workflow for this compound.

Experimental Protocol: Vilsmeier-Haack Formylation

Self-Validating System: This protocol includes checkpoints for reaction completion and product purity, ensuring a reliable outcome.

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10°C. Stir the resulting mixture at 0°C for 30 minutes to ensure complete formation of the Vilsmeier reagent. The causality here is that the reaction is exothermic, and controlled addition prevents side reactions.

-

Substrate Addition: Dissolve 2-bromopyrrole in a suitable solvent (e.g., anhydrous 1,2-dichloroethane) and add it dropwise to the Vilsmeier reagent solution, again maintaining the low temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material spot validates the progression.

-

Hydrolysis: Cool the reaction mixture back to 0°C and slowly quench by adding a saturated aqueous solution of sodium bicarbonate or sodium acetate until the mixture is neutral or slightly basic. This step hydrolyzes the intermediate iminium salt to the final aldehyde.

-

Extraction & Purification: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Final Product: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound as a solid. Purity can be confirmed by melting point analysis and spectroscopic methods.

Structural Elucidation: Spectroscopic Signature

The definitive is confirmed through a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is highly characteristic. It will show a signal for the aldehyde proton (CHO) at a downfield chemical shift (typically 9.5-9.6 ppm). The N-H proton appears as a broad singlet, often further downfield (>10 ppm). The two coupled protons on the pyrrole ring (at C3 and C4) will appear as distinct doublets in the aromatic region (6.0-7.5 ppm), with a coupling constant (³JHH) characteristic of adjacent protons on a pyrrole ring.

-

¹³C NMR: The carbon spectrum will show five distinct signals. The aldehyde carbonyl carbon is the most deshielded (175-185 ppm). The four carbons of the pyrrole ring will appear in the aromatic region (110-140 ppm), with the carbon bearing the bromine (C5) and the carbon attached to the aldehyde (C2) being significantly influenced by their respective substituents.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups. A strong, sharp absorption band around 1650-1680 cm⁻¹ is indicative of the C=O stretch of the aromatic aldehyde. A broad absorption in the region of 3100-3400 cm⁻¹ corresponds to the N-H stretching vibration. C-H stretching vibrations for the aromatic ring and the aldehyde are typically observed around 3100 cm⁻¹ and 2850-2750 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. The electron ionization (EI) mass spectrum will show a prominent molecular ion peak (M⁺). A crucial diagnostic feature is the isotopic pattern for bromine. Due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, confirming the presence of a single bromine atom in the molecule.

| Spectroscopic Data | Characteristic Signature |

| ¹H NMR | Aldehyde proton (~9.5 ppm), N-H proton (>10 ppm), two aromatic doublets (6.0-7.5 ppm) |

| IR (cm⁻¹) | ~3200 (N-H stretch, broad), ~1660 (C=O stretch, strong), ~2800 (Aldehyde C-H stretch) |

| MS (m/z) | Molecular ion peaks at ~173 and ~175 (M⁺, M+2), characteristic of one bromine atom |

Chemical Reactivity and Synthetic Utility

The molecule's reactivity is dictated by its three main components: the aldehyde, the N-H group, and the C-Br bond. This trifunctional nature makes it a highly valuable synthetic intermediate.

-

Reactions at the Aldehyde: The formyl group undergoes all typical aldehyde reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and various nucleophilic additions and condensations (e.g., Wittig, Knoevenagel, Henry reactions) to extend the carbon chain.

-

Reactions at the C-Br Bond: The bromine atom is a versatile handle for cross-coupling reactions. Palladium-catalyzed reactions like Suzuki, Stille, Heck, and Sonogashira couplings allow for the introduction of a wide array of aryl, alkyl, or alkynyl groups at the C5 position.

-

Reactions at the N-H Bond: The pyrrolic nitrogen can be deprotonated with a suitable base and subsequently alkylated or acylated, enabling the introduction of substituents on the nitrogen atom. This is often done to modulate the compound's electronic properties or solubility.

Caption: Key reactivity sites of this compound.

Applications in Research and Development

The utility of this compound is most prominent in the field of drug discovery. Pyrrole-containing compounds exhibit a wide range of biological activities.[8] This specific building block has been incorporated into the synthesis of novel compounds investigated for their potential as antitumor agents.[9] For instance, it can serve as a key intermediate in the construction of complex heterocyclic systems like pyrrolo[2,3-b]pyridines, which are scaffolds found in kinase inhibitors used in cancer therapy.[9] Its ability to undergo sequential, regioselective modifications at its three reactive sites allows for the systematic construction of compound libraries for high-throughput screening.

Safety Profile

As with any laboratory chemical, proper handling is essential. This compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn, and all manipulations should be performed in a well-ventilated fume hood.

References

-

This compound | C5H4BrNO | CID 14226492 - PubChem. [Link]

-

Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents. Canadian Journal of Chemistry. [Link]

-

5-Bromo-3,4-dimethyl-1H-pyrrole-2-carboxaldehyde - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

5-Bromo-3,4-dimethyl-1H-pyrrole-2-carbaldehyde - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Link]

-

Pyrrole-The Vilsmeier Reaction - ChemTube3D. [Link]

-

Vilsmeier–Haack reaction - Wikipedia. [Link]

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH. [Link]

-

Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde (1982) | Charles E. Loader | 18 Citations - SciSpace. [Link]

-

Infrared Spectra and Photochemistry of Matrix-Isolated Pyrrole-2-carbaldehyde - CORE. [Link]

-

This compound - AbacipharmTech-Global Chemical supplier. [Link]

-

Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC - NIH. [Link]

-

One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles - PMC - NIH. [Link]

-

1H-Pyrrole-2-carboxaldehyde - the NIST WebBook. [Link]

-

This compound [P80648] - ChemUniverse. [Link]

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC - NIH. [Link]

-

1H-Pyrrole-2-carboxaldehyde - the NIST WebBook. [Link]

-

1H-Pyrrole-2-carboxaldehyde - the NIST WebBook. [Link]

-

1H-Pyrrole-2-carboxaldehyde, 5-methyl- - the NIST WebBook. [Link]

-

cis-Parinaric acid - CAS Common Chemistry. [Link]

-

J.IZARDS OF THE GeNUS EmOIA (ScINCIDAE) - Wikimedia Commons. [Link]

Sources

- 1. This compound | C5H4BrNO | CID 14226492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound CAS#: 931-34-0 [m.chemicalbook.com]

- 4. This compound CAS#: 931-34-0 [amp.chemicalbook.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. chemtube3d.com [chemtube3d.com]

- 8. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

reactivity of 5-Bromo-1H-pyrrole-2-carbaldehyde

An In-depth Technical Guide to the Reactivity of 5-Bromo-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a trifunctional heterocyclic compound of significant interest in synthetic organic chemistry. Its unique electronic architecture, featuring an electron-rich pyrrole core modulated by two electron-withdrawing groups—a formyl group at the C2 position and a bromine atom at C5—renders it a versatile and highly reactive building block. This guide provides a comprehensive analysis of its reactivity, focusing on the principal reaction pathways at each functional site. We will explore the causality behind experimental choices for key transformations, including palladium-catalyzed cross-coupling reactions, aldehyde condensations, and modifications of the pyrrole nitrogen. Detailed, field-proven protocols and mechanistic diagrams are provided to equip researchers with the knowledge to effectively utilize this powerful synthetic intermediate in the development of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.

Introduction: The Strategic Importance of a Trifunctional Building Block

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[2] this compound emerges as a particularly valuable intermediate due to the orthogonal reactivity of its three functional groups.[3]

The strategic placement of these groups allows for a sequence of selective transformations:

-

The aldehyde at C2 serves as a versatile handle for chain extension, cyclization, and the introduction of diverse functionalities through condensation, oxidation, or reduction.

-

The bromo group at C5 is a prime site for carbon-carbon and carbon-heteroatom bond formation, most notably through transition-metal-catalyzed cross-coupling reactions.

-

The pyrrole N-H provides a site for substitution, which can be used to modulate the electronic properties of the ring or to attach the scaffold to other molecular fragments.

This guide will dissect the reactivity profile of this molecule, providing both theoretical understanding and practical, actionable protocols for its synthetic application.

Physicochemical and Spectroscopic Profile

A clear understanding of a compound's physical properties is fundamental to its application in the laboratory.

| Property | Value | Source |

| Molecular Formula | C₅H₄BrNO | [4][5][6] |

| Molecular Weight | 174.00 g/mol | [4][7] |

| Appearance | Off-white to yellow solid | [5][8] |

| Melting Point | 93-94 °C | [7][8] |

| Boiling Point | 282.1±20.0 °C (Predicted) | [7][8] |

| CAS Number | 931-34-0 | [4][5][7] |

| Storage Conditions | Inert atmosphere, 2-8 °C | [9] |

Synthesis Overview: The Vilsmeier-Haack Reaction

The most common and efficient method for the synthesis of pyrrole-2-carbaldehydes is the Vilsmeier-Haack reaction.[10][11][12] This reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[12][13]

For the synthesis of the title compound, the process would start with 2-bromopyrrole. The Vilsmeier reagent, a chloroiminium ion, acts as the electrophile in an electrophilic aromatic substitution reaction, primarily targeting the electron-rich C5 position of the pyrrole ring. However, to obtain this compound, one would typically start with pyrrole, perform the Vilsmeier-Haack formylation to get pyrrole-2-carbaldehyde[14], and then selectively brominate the C5 position.

Core Reactivity Analysis: A Tale of Three Functional Groups

The is a direct consequence of the interplay between its electron-donating pyrrole ring and the two electron-withdrawing substituents.

Caption: Reactivity map of this compound.

Reactivity of the C-Br Bond: Gateway to Molecular Complexity

The carbon-bromine bond at the C5 position is the most synthetically versatile site for elaboration. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

This reaction is a cornerstone of modern synthetic chemistry for forming C(sp²)-C(sp²) bonds.[15][16] It involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[15] The electron-deficient nature of the C5 position, influenced by the adjacent aldehyde, makes it highly susceptible to the initial oxidative addition step of the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Sonogashira coupling is an exceptionally efficient method for forming a bond between an aryl halide and a terminal alkyne.[17][18][19] The reaction is co-catalyzed by palladium and copper(I) salts in the presence of an amine base.[17] This transformation is invaluable for synthesizing conjugated enynes and arylalkynes, which are important structures in materials science and natural product synthesis.

Reactivity of the Aldehyde Group

The formyl group at C2 is a classic electrophilic site. It readily undergoes reactions typical of aldehydes, providing a secondary avenue for molecular diversification after the C-Br bond has been functionalized.

-

Condensation Reactions: It can react with active methylene compounds (e.g., malononitrile, cyanoacetates) in Knoevenagel-type condensations to form α,β-unsaturated systems.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH₃CN) provides access to various aminomethylpyrroles.

-

Wittig Reaction: Olefination using phosphorus ylides can convert the aldehyde into a vinyl group.

-

Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing further functional handles.

Reactivity of the Pyrrole N-H

The nitrogen atom of the pyrrole ring can be deprotonated with a suitable base (e.g., NaH) to form a nucleophilic anion. This allows for N-alkylation or N-acylation, which is often a necessary step to protect the N-H during subsequent reactions or to introduce specific side chains that can influence biological activity or solubility.

Validated Synthetic Protocols

The following protocols are presented as robust starting points for the synthetic manipulation of this compound. Researchers should note that optimization may be required for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol describes a typical procedure for the palladium-catalyzed coupling of the title compound with an arylboronic acid.[16][20][21]

Objective: To synthesize 5-Phenyl-1H-pyrrole-2-carbaldehyde.

Materials:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (0.03 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, and K₂CO₃.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add Pd(dppf)Cl₂ to the flask.

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic phase with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 5-phenyl-1H-pyrrole-2-carbaldehyde.

Sources

- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Bioactive pyrrole-based compounds with target selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C5H4BrNO | CID 14226492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. echemi.com [echemi.com]

- 7. This compound CAS#: 931-34-0 [m.chemicalbook.com]

- 8. This compound CAS#: 931-34-0 [amp.chemicalbook.com]

- 9. This compound | 931-34-0 [sigmaaldrich.com]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. chemtube3d.com [chemtube3d.com]

- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 13. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 18. Sonogashira Coupling [organic-chemistry.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. mdpi.com [mdpi.com]

- 21. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

5-Bromo-1H-pyrrole-2-carbaldehyde stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of 5-Bromo-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. Its utility is derived from the reactive aldehyde group and the pyrrole core, which is amenable to further functionalization. However, the inherent chemical nature of the pyrrole ring, especially when substituted with an electron-withdrawing aldehyde group, renders the compound susceptible to degradation. This guide provides a comprehensive overview of the stability challenges associated with this compound and delineates field-proven protocols for its optimal storage and handling to ensure its integrity for research and development applications.

The Chemical Nature and Inherent Instability of Pyrrole Aldehydes

This compound belongs to the 2-formylpyrrole class of compounds.[1] While synthetically versatile, pyrroles and their derivatives are notoriously prone to degradation, a characteristic that researchers must proactively manage.[2][3] The primary pathways of degradation are oxidation and polymerization, which are significantly accelerated by exposure to common laboratory environmental factors.[4]

Causality of Degradation:

-

Oxidation: The electron-rich pyrrole ring is susceptible to oxidation when exposed to atmospheric oxygen. This process can lead to the formation of colored, highly conjugated byproducts and a loss of the desired compound's structural integrity.

-

Polymerization: Light, particularly UV radiation, and heat can catalyze the polymerization of pyrrole derivatives.[4] This results in the formation of insoluble, often dark-colored, polymeric materials, which can complicate reactions and analytical measurements. A visible change in the material from an off-white or light brown solid to a dark brown or reddish substance is a clear indicator of significant degradation.[4]

-

Moisture: As with many reactive aldehydes, moisture can be detrimental, potentially leading to hydration or other side reactions that compromise purity.

The following diagram illustrates the primary environmental factors that contribute to the degradation of the compound.

Caption: Key environmental factors leading to compound degradation.

Recommended Storage Protocols

To mitigate degradation and preserve the chemical integrity of this compound, adherence to stringent storage conditions is paramount. The recommendations provided by various chemical suppliers are consistent and reflect the compound's sensitive nature.[5][6]

Table 1: Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Slows the rate of decomposition and polymerization reactions.[5][6] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation by displacing atmospheric oxygen.[5][6] |

| Light | Protect from Light | Minimizes light-catalyzed polymerization. Use of amber vials or wrapping containers in foil is advised.[4] |

| Container | Tightly Sealed | Prevents exposure to atmospheric oxygen and moisture.[7][8] |

Laboratory Handling: A Self-Validating Workflow

Proper handling is as critical as storage for maintaining the compound's purity. The following workflow is designed to minimize exposure to detrimental conditions during experimental use. This protocol acts as a self-validating system; by adhering to it, the researcher minimizes the risk of introducing degradation-related variables into their experiments.

Caption: Recommended workflow for handling this compound.

Expert Commentary on the Workflow:

-

Step 1 (Equilibration): Bringing the sealed container to room temperature before opening is crucial. Opening a cold vial will cause atmospheric moisture to condense on the solid, introducing water and accelerating degradation.

-

Step 2 (Inert Atmosphere): This is the most critical step to prevent oxidation. Working in a glovebox is ideal. If not available, quickly weighing the compound and flushing the vial with an inert gas before resealing is a viable alternative.

-

Step 4 (Fresh Solutions): The instability of pyrrole aldehydes extends to solutions.[4] Solutions should be prepared immediately before use to ensure accurate concentrations and minimize the impact of solvent-mediated degradation.

Protocol for Purity Assessment of Stored Material

Researchers should periodically validate the quality of their stored this compound, especially if the material is old or has been handled multiple times.

Objective: To assess the purity and detect potential degradation of a stored sample.

Methodology:

-

Visual Inspection:

-

Solubility Test:

-

Dissolve a small amount of the compound in a suitable solvent (e.g., Chloroform, DMSO).

-

The presence of insoluble particulate matter suggests polymerization has occurred.

-

-

Analytical Characterization (¹H NMR Spectroscopy):

-

Acquire a ¹H NMR spectrum in a deuterated solvent (e.g., DMSO-d₆).

-

Reference Spectrum: The spectrum of a pure sample should show sharp, well-defined peaks corresponding to the pyrrole and aldehyde protons.

-

Signs of Degradation: Look for a general broadening of peaks, the appearance of new, unidentifiable signals in the aromatic or baseline region, and a decrease in the integration value of the aldehyde proton relative to other protons. This indicates the formation of impurities and polymeric material.

-

-

Chromatographic Analysis (HPLC/LC-MS):

-

Analyze a freshly prepared solution via reverse-phase HPLC.

-

Purity Check: A pure sample should exhibit a single major peak at the expected retention time.

-

Degradation Analysis: The presence of multiple, smaller peaks, especially near the solvent front or at later retention times, is indicative of impurities and degradation products. LC-MS can be used to identify the masses of these impurities.

-

Safety and Hazard Information

This compound is a hazardous substance and must be handled with appropriate safety precautions.[7]

Table 2: Summary of Hazard Statements

| Hazard Code | Description |

| H302 | Harmful if swallowed.[7] |

| H315 | Causes skin irritation.[7] |

| H319 | Causes serious eye irritation.[7] |

| H332 | Harmful if inhaled.[7] |

| H335 | May cause respiratory irritation.[7] |

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[10]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile).[10]

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[8]

-

Respiratory Protection: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust.[8]

Conclusion

The utility of this compound as a synthetic intermediate is undeniable. However, its inherent instability necessitates a disciplined approach to its storage and handling. By understanding the mechanisms of its degradation—primarily oxidation and polymerization—and implementing the rigorous protocols outlined in this guide, researchers can ensure the compound's integrity, leading to more reliable, reproducible, and successful experimental outcomes. The core principles are exclusion of air, light, and moisture, combined with low-temperature storage and careful handling practices.

References

[2] Wood, J. M., Furkert, D. P., & Brimble, M. A. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural Product Reports, 35(8), 835-852. Retrieved from [Link]

[3] Gribble, G. W. (2010). Recent developments in the synthesis of pyrroles. In Targets in Heterocyclic Systems (Vol. 14, pp. 1-36). Italian Chemical Society. (General reference on pyrrole reactivity, not directly linked)

[11] Anderson, H. J., & Loader, C. E. (1985). Pyrrole chemistry. An introduction. Krieger Publishing Company. (General reference on pyrrole chemistry, not directly linked)

[12] Chen, J., et al. (2018). Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3). The Journal of Organic Chemistry, 83(15), 8533-8541. Retrieved from [Link]

[1] Wood, J. M., Furkert, D. P., & Brimble, M. A. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. RSC Advances, 8(54), 30647-30664. Retrieved from [Link]

[13] Xu, K., et al. (2020). Synthesis of 2-Formylpyrroles from Pyridinium Iodide Salts. Organic Letters, 22(15), 6107-6111. Retrieved from [Link]

[14] PubChem. (n.d.). This compound. Retrieved from [Link]

[15] Gilow, H. M., & Burton, D. E. (1981). Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles. The Journal of Organic Chemistry, 46(11), 2221-2225. Retrieved from [Link]

Sources

- 1. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | 931-34-0 [sigmaaldrich.com]

- 6. This compound CAS#: 931-34-0 [m.chemicalbook.com]

- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of 2-Formylpyrroles from Pyridinium Iodide Salts [organic-chemistry.org]

- 14. This compound | C5H4BrNO | CID 14226492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

The Enduring Significance of Pyrrole-2-Carbaldehyde: From Maillard Reactions to Advanced Pharmaceuticals

An In-depth Technical Guide on the Discovery, History, and Evolving Synthesis of a Cornerstone Heterocycle

Introduction: The Unassuming Architect of Molecular Complexity

Pyrrole-2-carbaldehyde, a deceptively simple heterocyclic aldehyde, stands as a cornerstone in the edifice of organic synthesis and medicinal chemistry. Its rigid, electron-rich pyrrole core, combined with the versatile reactivity of the aldehyde functional group, has made it an indispensable building block for a vast array of complex molecules, from life-sustaining natural products to cutting-edge pharmaceuticals and functional materials. This guide delves into the rich history of pyrrole-2-carbaldehyde, tracing its journey from its discovery in natural sources to the sophisticated synthetic methodologies that have evolved to meet the demands of modern chemical research. We will explore the causal relationships behind key experimental choices in its synthesis and illuminate its pivotal role as a precursor to molecular innovation.

Chapter 1: Nature's Blueprint - The Discovery and Biosynthesis of Pyrrole-2-Carbaldehydes

The story of pyrrole-2-carbaldehydes begins not in a laboratory, but in the complex chemical tapestry of nature. These compounds are surprisingly widespread, having been isolated from a diverse range of natural sources, including fungi, plants, and marine sponges.[1][2] Their presence is often linked to the non-enzymatic Maillard reaction, a complex series of reactions between amino acids and reducing sugars that is responsible for the browning and flavor of cooked foods.[2]

One of the most significant naturally occurring pyrrole-2-carbaldehyde derivatives is pyrraline , a well-known molecular marker for diabetes that is formed in vivo through advanced glycation end products (AGEs).[2] The formation of N-substituted-5-methoxymethyl-2-formyl-pyrroles from the chemical condensation of glucose and alkylamines under acidic conditions is considered the first example of the preparation of a pyrrole-2-carbaldehyde.[1] This reaction, which can occur under physiological conditions, underscores the fundamental role of Maillard-type chemistry in the natural origin of these compounds.[1][2]

Beyond the Maillard reaction, specific biosynthetic pathways have been identified. For instance, the biosynthesis of a pyrrole-2-carbaldehyde has been achieved via enzymatic CO2 fixation, where pyrrole is converted to its 2-carbaldehyde derivative using a combination of a UbiD-type decarboxylase and a carboxylic acid reductase.[3] This discovery opens up greener, more sustainable avenues for the production of these valuable compounds.

Chapter 2: The Alchemist's Pursuit - A History of Chemical Synthesis

The quest to synthesize pyrrole-2-carbaldehydes in the laboratory has been a long and evolving journey, marked by the development of seminal named reactions and continuous innovation. The ability to control the substitution pattern on the pyrrole ring and efficiently introduce the formyl group has been a central theme in this narrative.

Early Methodologies: Foundational Formylations

While the condensation of sugars and amines provided the first glimpse into pyrrole-2-carbaldehyde formation, early synthetic chemists sought more general and controllable methods. Among the earliest and most enduring methods for the formylation of electron-rich heterocycles like pyrrole are the Vilsmeier-Haack and Reimer-Tiemann reactions.

The Vilsmeier-Haack reaction, developed in the 1920s, remains one of the most reliable and widely used methods for the synthesis of pyrrole-2-carbaldehydes.[4] The reaction employs a pre-formed "Vilsmeier reagent," typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[4][5] This electrophilic iminium salt then attacks the electron-rich pyrrole ring, followed by hydrolysis to yield the aldehyde.

The regioselectivity of the Vilsmeier-Haack reaction on unsubstituted pyrrole is a classic example of electrophilic aromatic substitution on this heterocycle, strongly favoring attack at the C2 position due to the superior ability of the nitrogen atom to stabilize the resulting cationic intermediate.[4]

Mechanism of the Vilsmeier-Haack Reaction:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion.

-

Electrophilic Attack: The electron-rich pyrrole attacks the Vilsmeier reagent, preferentially at the C2 position, to form a sigma complex.

-

Aromatization: Loss of a proton restores the aromaticity of the pyrrole ring.

-

Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield pyrrole-2-carbaldehyde.

Caption: Mechanism of the Vilsmeier-Haack formylation of pyrrole.